molecular formula C22H20O3 B14289601 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one CAS No. 117079-89-7

1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one

Cat. No.: B14289601
CAS No.: 117079-89-7
M. Wt: 332.4 g/mol
InChI Key: OHSIVPFIKMZLGF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one is an organic compound with the molecular formula C22H20O3 It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with two diphenyl groups attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylpropanoic acid
  • 3,4-Dimethoxyphenylacetone

Comparison: 1-(3,4-Dimethoxyphenyl)-2,2-diphenylethan-1-one is unique due to the presence of two diphenyl groups attached to the ethanone moiety, which distinguishes it from other similar compounds. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

CAS No.

117079-89-7

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2-diphenylethanone

InChI

InChI=1S/C22H20O3/c1-24-19-14-13-18(15-20(19)25-2)22(23)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3

InChI Key

OHSIVPFIKMZLGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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